Tris(dimethylamido)aluminum(III)

Catalog No.
S1902184
CAS No.
32093-39-3
M.F
C12H36Al2N6
M. Wt
318.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylamido)aluminum(III)

CAS Number

32093-39-3

Product Name

Tris(dimethylamido)aluminum(III)

IUPAC Name

dialuminum;dimethylazanide

Molecular Formula

C12H36Al2N6

Molecular Weight

318.42 g/mol

InChI

InChI=1S/6C2H6N.2Al/c6*1-3-2;;/h6*1-2H3;;/q6*-1;2*+3

InChI Key

JGZUJELGSMSOID-UHFFFAOYSA-N

SMILES

CN(C)[Al](N(C)C)N(C)C.CN(C)[Al](N(C)C)N(C)C

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Al+3].[Al+3]
  • Precursor for Aluminum-Based Materials

    Tris(dimethylamido)aluminum(III) can be used as a precursor to synthesize other aluminum-based materials with interesting properties. Because the aluminum atom is surrounded by relatively bulky dimethylamino groups, it becomes more reactive and can participate in various reactions to form new compounds. For example, researchers have used it to prepare aluminum-containing polymers, which are being explored for applications in catalysis and electronics PubChem: ).

  • Understanding Lewis Acid-Base Chemistry

    Tris(dimethylamido)aluminum(III) acts as a Lewis acid. Lewis acids are electron-pair acceptors, and tris(dimethylamido)aluminum(III) can accept electron pairs from Lewis bases (electron-pair donors) to form Lewis adducts. Studying these interactions helps researchers understand the fundamental principles of Lewis acid-base chemistry, which is a cornerstone of many chemical reactions ScienceDirect: .

Tris(dimethylamido)aluminum(III) is an organometallic compound with the chemical formula Al N CH 3 2 3\text{Al N CH 3 2 3}. It is a complex of aluminum characterized by three dimethylamido ligands coordinated to a central aluminum atom. This compound is notable for its role as a precursor in the deposition of aluminum nitride thin films, particularly through atomic layer deposition processes. The molecular weight of Tris(dimethylamido)aluminum(III) is approximately 159.21 g/mol, and it typically appears as a light brown solid with a density of 0.865 g/mL at 25 °C .

The compound exhibits excellent volatility and thermal stability, making it suitable for various chemical vapor deposition techniques. Its ability to form aluminum nitride is particularly significant in the electronics industry, where such materials are essential for semiconductor devices and optoelectronic applications .

Tris(dimethylamido)aluminum(III) primarily functions as a precursor for aluminum-containing materials. During CVD processes, it decomposes on a heated substrate, releasing reactive aluminum species that can form thin films of aluminum nitride (AlN) and other related materials [].

Tris(dimethylamido)aluminum(III) primarily reacts to form aluminum nitride (AlN) when subjected to thermal processes in the presence of ammonia or other nitrogen sources. The reactions can be summarized as follows:

  • Formation of Aluminum Nitride:
    3 Al N CH 3 2 3+N23 AlN+6 CH3 2NH\text{3 Al N CH 3 2 3}+\text{N}_2\rightarrow \text{3 AlN}+\text{6 CH}_3\text{ 2NH}
    This reaction highlights the decomposition of Tris(dimethylamido)aluminum(III) to produce aluminum nitride and dimethylamine .
  • Interaction with Water:
    Tris(dimethylamido)aluminum(III) reacts violently with water, producing flammable gases such as dimethylamine and potentially igniting spontaneously:
    Al N CH 3 2 3+H2OAl OH 3+3 CH3 2NH\text{Al N CH 3 2 3}+\text{H}_2\text{O}\rightarrow \text{Al OH }_3+\text{3 CH}_3\text{ 2NH}
    This reaction underscores the need for careful handling and storage to avoid moisture exposure .

The synthesis of Tris(dimethylamido)aluminum(III) can be achieved through several methods, with the following being notable:

  • Ligand Exchange Reaction:
    • Starting Materials: Aluminum trichloride, dimethylamine, lithium aluminum hydride.
    • Procedure:
      • Dissolve aluminum trichloride in anhydrous diethyl ether.
      • Slowly add dimethylamine while stirring at room temperature.
      • Stir until the ligand exchange is complete.
      • Add lithium aluminum hydride and heat to reflux for several hours until the reaction completes .

This method effectively replaces chloride ligands with dimethylamido groups, yielding the desired compound.

Tris(dimethylamido)aluminum(III) has several important applications:

  • Atomic Layer Deposition: It serves as a precursor for depositing thin films of aluminum nitride, which are crucial in semiconductor technology and optoelectronic devices .
  • Material Science: The compound's properties make it suitable for creating high-quality coatings and films used in various electronic applications .
  • Chemical Vapor Deposition: It is utilized in processes that require precise control over film thickness and composition.

Research has focused on understanding the interaction mechanisms of Tris(dimethylamido)aluminum(III) during deposition processes:

  • Atomic Layer Deposition Mechanisms: Studies have shown that this compound can effectively adsorb onto substrates, leading to the formation of aluminum nitride films through self-limiting reactions .
  • Surface Chemistry: Investigations into its surface interactions reveal complex pathways involving ligand exchange and decomposition, which are critical for optimizing deposition processes .

Tris(dimethylamido)aluminum(III) shares similarities with other organometallic compounds used in thin film deposition. Here are some comparable compounds:

Compound NameFormulaKey Features
Trimethyl AluminumAl CH3 3\text{Al CH}_3\text{ }_3Highly reactive; used in chemical vapor deposition
Tris(diethylamido)aluminumAl N C 2H 5 2 3\text{Al N C 2H 5 2 }_3Similar application in atomic layer deposition
Dimethyl AluminumAl CH3 2\text{Al CH}_3\text{ }_2Less steric hindrance; used for similar applications

Uniqueness of Tris(dimethylamido)aluminum(III)

Tris(dimethylamido)aluminum(III) stands out due to its specific ligand arrangement that provides enhanced stability and volatility compared to other precursors like trimethyl aluminum. Its ability to form high-quality aluminum nitride films at lower temperatures makes it particularly valuable in modern semiconductor fabrication technologies .

Direct aminolysis represents a fundamental synthetic approach for preparing tris(dimethylamido)aluminum(III) through the reaction of aluminum-containing precursors with dimethylamine. This methodology offers several advantages including atom economy and straightforward reaction conditions [1] [2].

The direct aminolysis process typically involves the treatment of aluminum halides or alkoxides with dimethylamine under controlled conditions. Research has demonstrated that aluminum trichloride serves as an effective starting material, where the sequential replacement of chloride ligands with dimethylamido groups occurs through nucleophilic substitution mechanisms [3] [4]. The reaction proceeds according to the general scheme:

AlCl₃ + 3 HN(CH₃)₂ → Al[N(CH₃)₂]₃ + 3 HCl

Temperature control emerges as a critical parameter in direct aminolysis reactions. Studies indicate that optimal reaction temperatures range from 100°C to 200°C, with lower temperatures resulting in incomplete conversion and higher temperatures potentially leading to decomposition of the desired product [5] [6]. The exothermic nature of these reactions necessitates careful thermal management to prevent runaway reactions and ensure product quality [7].

Solvent selection plays a crucial role in determining reaction efficiency and product purity. Ethereal solvents such as diethyl ether and tetrahydrofuran have proven most effective, providing adequate solvation for both reactants and products while maintaining chemical inertness toward the aluminum centers [8]. The choice of solvent also influences the reaction kinetics, with polar aprotic solvents generally accelerating the aminolysis process [2].

The mechanism of direct aminolysis involves initial coordination of dimethylamine to the aluminum center, followed by proton transfer and subsequent elimination of hydrogen chloride. This process occurs stepwise, with each substitution becoming progressively more difficult due to increased electron density around the aluminum center [9]. Kinetic studies have revealed that the rate-determining step typically involves the formation of the aluminum-nitrogen bond, with activation energies varying depending on the specific aluminum precursor employed [8].

Product isolation and purification present significant challenges in direct aminolysis routes. The volatility of tris(dimethylamido)aluminum(III), with a melting point of 82-84°C and sublimation occurring at 90°C under reduced pressure, requires specialized handling techniques [10] [11]. Distillation under inert atmosphere or sublimation under vacuum represents the most effective purification methods, yielding products with purities exceeding 98% [12].

Table 1: Physical Properties of Tris(dimethylamido)aluminum(III)

PropertyValueSource
Molecular FormulaC₆H₁₈AlN₃ (monomer), C₁₂H₃₆Al₂N₆ (dimer) [10] [12] [11]
Molecular Weight159.21 g/mol (monomer), 318.42 g/mol (dimer) [10] [12] [11]
AppearanceWhite to yellow crystals/powder [10] [12] [11]
Melting Point82-84°C (82-89°C) [10] [11]
Boiling Point90°C (0.05 mmHg, sublimation) [11]
Density0.865 g/cm³ [10] [11]
Flash Point21°C (70°F) [13] [11]
SensitivityMoisture sensitive, air sensitive [10] [13] [11]
StorageUnder inert atmosphere (argon) [11]
CAS Number32093-39-3 [10] [12] [11]

Ligand Exchange Reactions with Tertiary Amines

Ligand exchange reactions utilizing tertiary amines represent a sophisticated synthetic strategy for accessing tris(dimethylamido)aluminum(III) with enhanced control over reaction stoichiometry and product selectivity. This approach typically employs preformed aluminum complexes as starting materials, enabling more precise manipulation of the coordination environment [14] [15].

The most widely implemented ligand exchange protocol involves the reaction of aluminum trichloride with lithium aluminum hydride in the presence of dimethylamine. This three-component system allows for the in situ generation of reactive aluminum hydride species that subsequently undergo aminolysis to yield the desired amido complex [17]. The reaction sequence can be represented as:

LiAlH₄ + AlCl₃ → intermediate Al-H species
Al-H species + HN(CH₃)₂ → Al[N(CH₃)₂]₃ + H₂

Research conducted using density functional theory calculations has elucidated the mechanistic details of this transformation. The reaction proceeds through a series of four sequential steps for the formation of lithium tetrakis(dimethylamido)aluminate, followed by three additional endothermic steps for the subsequent reaction with aluminum trichloride [8]. The calculated free energy barriers indicate that all reactions occur spontaneously under typical experimental conditions, consistent with observed experimental outcomes.

Salt metathesis reactions constitute another important subset of ligand exchange methodologies. The treatment of aluminum trichloride with lithium dimethylamide in ethereal solvents provides a direct route to tris(dimethylamido)aluminum(III) with yields typically ranging from 70-80% [18] [14]. This approach offers the advantage of avoiding the generation of hydrogen gas, which can complicate reaction control and product isolation.

Temperature optimization in ligand exchange reactions requires careful consideration of competing reaction pathways. Studies have demonstrated that reactions conducted at temperatures below 0°C result in incomplete conversion, while temperatures exceeding 100°C may lead to decomposition of sensitive intermediates [17]. The optimal temperature window for most ligand exchange processes lies between 25°C and 80°C, providing sufficient driving force for ligand substitution while maintaining product stability.

The choice of aluminum precursor significantly influences both reaction efficiency and product quality. Aluminum trichloride remains the most commonly employed starting material due to its high reactivity and commercial availability . However, alternative precursors such as aluminum alkoxides or aluminum amides can provide advantages in specific synthetic contexts, particularly when enhanced moisture sensitivity or different solubility characteristics are desired [19].

Solvent effects in ligand exchange reactions extend beyond simple solvation phenomena to include coordination effects and ion-pair formation. Coordinating solvents such as tetrahydrofuran can stabilize intermediate species and facilitate ligand exchange, while non-coordinating solvents may promote different reaction pathways [8]. The selection of appropriate solvent systems requires balancing reactivity considerations with product isolation requirements.

Table 2: Synthesis Methods and Conditions for Tris(dimethylamido)aluminum(III)

MethodStarting MaterialsTemperature RangeSolventYieldReference
Salt MetathesisAlCl₃ + LiN(CH₃)₂Room temperature to 100°CDiethyl ether, THF70-80% [18] [14]
Ligand ExchangeAlCl₃ + HN(CH₃)₂ + LiAlH₄0°C to refluxDiethyl ether74-82% [17]
Direct AminolysisAl precursor + HN(CH₃)₂100-200°CVarious organic solventsVariable [1] [2]
LiAlH₄ RouteLiAlH₄ + HN(CH₃)₂ + AlCl₃Room temperature to refluxTHF, diethyl etherModerate to good [8]

Large-Scale Production Optimization Challenges

The transition from laboratory-scale synthesis to industrial production of tris(dimethylamido)aluminum(III) presents numerous technical and economic challenges that require systematic optimization approaches. These challenges encompass thermal management, process safety, yield optimization, and cost-effectiveness considerations that become increasingly critical at larger scales [20] [21].

Thermal management represents one of the most significant challenges in scaling up aluminum amide synthesis. The highly exothermic nature of aminolysis reactions can lead to uncontrolled temperature excursions at industrial scales, potentially resulting in product decomposition, safety hazards, and reduced yields [7]. Industrial implementations require sophisticated heat removal systems, including jacketed reactors, internal cooling coils, and controlled addition protocols to maintain reaction temperatures within optimal ranges.

Process control systems for large-scale production must address the real-time monitoring and adjustment of critical parameters including temperature, pressure, reactant flow rates, and product composition. Advanced control algorithms incorporating predictive models have been developed to optimize aluminum production processes, demonstrating energy consumption reductions exceeding 1000 kWh per ton of aluminum product [6]. These systems utilize feedback mechanisms to correct for process variations and maintain consistent product quality.

The handling and storage of moisture-sensitive precursors at industrial scales requires specialized infrastructure and protocols. Tris(dimethylamido)aluminum(III) must be maintained under rigorously inert conditions throughout the production process, necessitating expensive gas handling systems, purification equipment, and specialized packaging solutions [11]. The compound's low flash point of 21°C further complicates handling requirements, mandating explosion-proof equipment and comprehensive safety protocols [13].

Raw material costs and availability represent critical economic factors in large-scale production optimization. The dependence on lithium aluminum hydride and high-purity dimethylamine as starting materials introduces supply chain vulnerabilities and cost pressures that must be carefully managed [22] [23]. Alternative synthetic routes utilizing more abundant and cost-effective precursors are actively being investigated to improve process economics.

Reactor design optimization for aluminum amide synthesis must accommodate the unique requirements of organometallic chemistry while maintaining scalability. Flow chemistry approaches have shown promise for organometallic synthesis, offering improved heat and mass transfer characteristics, enhanced safety profiles, and reduced inventory of hazardous intermediates [7]. Continuous processing methodologies can provide better process control and reduced residence times compared to traditional batch operations.

Product purification and isolation at industrial scales present additional challenges due to the thermal sensitivity and volatility of tris(dimethylamido)aluminum(III). Conventional distillation techniques may not be suitable for large-scale operations due to the risk of thermal decomposition and the need for specialized materials of construction [24]. Alternative purification strategies, including crystallization under inert atmosphere and selective sublimation, are being developed to address these limitations.

Quality control and analytical monitoring requirements for industrial production exceed those of laboratory-scale synthesis. Real-time analytical techniques capable of monitoring product purity, moisture content, and impurity levels are essential for maintaining consistent product quality [25]. Advanced spectroscopic methods and automated sampling systems are being integrated into production facilities to provide continuous quality assurance.

Environmental and safety considerations become paramount at industrial scales, requiring comprehensive risk assessments and mitigation strategies. The generation of hydrogen chloride gas during aminolysis reactions necessitates appropriate scrubbing systems and waste treatment facilities [26]. Additionally, the handling of pyrophoric and water-reactive materials requires specialized training, emergency response procedures, and containment systems.

Energy efficiency optimization represents a critical aspect of large-scale production economics. The aluminum industry faces significant pressure to reduce energy consumption due to both cost considerations and environmental regulations [20] [27]. Process integration opportunities, including heat recovery systems and co-generation facilities, are being explored to improve overall energy efficiency in aluminum precursor production.

The structural determination of Tris(dimethylamido)aluminum(III) through X-ray crystallography presents significant challenges due to the compound's tendency to exist in dimeric forms and its sensitivity to air and moisture [1]. While direct crystal structure data for this specific compound remains limited in the literature, related aluminum amide compounds provide valuable structural insights that can be extrapolated to understand the molecular geometry of Tris(dimethylamido)aluminum(III).

Based on crystallographic studies of similar organoaluminum compounds, particularly trimethylaluminum dimers, the structural characteristics can be inferred [2]. The aluminum center in Tris(dimethylamido)aluminum(III) adopts a tetrahedral coordination geometry, with three dimethylamido ligands arranged around the central aluminum atom [1] [3]. The Al-N bond lengths are expected to fall within the typical range of 1.95-2.02 Å, consistent with other aluminum-nitrogen single bonds observed in related compounds [4].

The dimeric nature of the compound in the solid state is supported by the general tendency of aluminum amides to form associated structures through bridging mechanisms [1] [3]. This dimerization occurs through weak intermolecular interactions between the aluminum centers and the nitrogen atoms of adjacent molecules, resulting in Al···Al distances typically ranging from 2.7 to 3.0 Å, similar to those observed in trimethylaluminum dimers [2].

Crystallographic analysis reveals that the compound likely crystallizes in a monoclinic crystal system, possibly in space group P-1 or C2/c, based on the structural patterns observed in related aluminum compounds [2] [5]. The molecular packing is dominated by van der Waals forces between the methyl groups of the dimethylamido ligands, with minimal hydrogen bonding due to the absence of acidic hydrogen atoms.

The thermal parameters and atomic displacement factors indicate significant molecular motion at room temperature, particularly for the terminal methyl groups of the dimethylamido ligands [2]. This dynamic behavior is consistent with the relatively low melting point of 82-84°C observed for the compound [3] [6].

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ²⁷Al)

Nuclear magnetic resonance spectroscopy provides comprehensive structural and dynamic information for Tris(dimethylamido)aluminum(III) across multiple nuclei, offering insights into the electronic environment and molecular mobility of different atomic centers within the molecule.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of Tris(dimethylamido)aluminum(III) exhibits characteristic signals that confirm the molecular structure and provide information about the dynamic behavior of the dimethylamido ligands [4] [7]. The spectrum typically shows a single resonance in the aliphatic region at approximately 2.8-3.2 ppm, corresponding to the eighteen equivalent methyl protons of the three dimethylamido groups [4] [7].

The chemical shift of these methyl protons is influenced by the electron-withdrawing effect of the nitrogen atoms and the coordination to the aluminum center [8] [9]. The singlet nature of this resonance indicates rapid exchange of the methyl groups on the nuclear magnetic resonance timescale, suggesting free rotation around the N-C bonds at room temperature [4] [7].

Integration analysis confirms the presence of eighteen protons, consistent with the molecular formula C₆H₁₈AlN₃ [4] [7]. The peak width and relaxation behavior provide information about the molecular motion and coordination environment, with broader signals typically observed for compounds with restricted molecular motion or quadrupolar coupling effects from the aluminum nucleus [10] [11].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C{¹H} nuclear magnetic resonance spectrum provides detailed information about the carbon environments within the dimethylamido ligands [4] [7]. The carbon atoms of the methyl groups attached to nitrogen appear as a single resonance in the range of 38-45 ppm, reflecting the electron-rich environment created by the nitrogen lone pairs and the coordination to aluminum [4] [7].

The chemical shift position is diagnostic for N-methyl carbons and is consistent with values reported for other dimethylamino compounds [12] [9]. The carbon resonance shows coupling to the nitrogen nucleus, which can be observed as line broadening or splitting depending on the acquisition parameters and the quadrupolar relaxation rate of the nitrogen nucleus [4] [7].

Integration of the carbon signal confirms the presence of six equivalent carbon atoms, supporting the proposed molecular structure with three dimethylamido ligands [4] [7]. The carbon relaxation times provide information about molecular motion and can be used to study the dynamic behavior of the ligands in solution [12].

Aluminum-27 Nuclear Magnetic Resonance Spectroscopy

The ²⁷Al nuclear magnetic resonance spectrum represents a crucial tool for characterizing the aluminum coordination environment in Tris(dimethylamido)aluminum(III) [10] [11]. Aluminum-27 is a quadrupolar nucleus with a nuclear spin of 5/2, which results in characteristic spectroscopic behavior including broad resonances and rapid relaxation [10] [11].

The ²⁷Al resonance for Tris(dimethylamido)aluminum(III) appears as a broad signal centered around 25.5 ppm, characteristic of tetrahedral aluminum coordination [4]. This chemical shift is consistent with four-coordinate aluminum environments and falls within the typical range observed for organoaluminum compounds [10] [11] [13].

The line width of the aluminum resonance provides information about the symmetry of the coordination environment. The relatively broad signal observed indicates some asymmetry in the aluminum coordination sphere, possibly due to the steric effects of the dimethylamido ligands or dynamic exchange processes [10] [11] [14].

The quadrupolar coupling constant and asymmetry parameter can be determined through specialized techniques such as multiple-quantum magic-angle spinning nuclear magnetic resonance, providing detailed information about the electric field gradient at the aluminum nucleus [15] [14]. These parameters are sensitive to the coordination geometry and can distinguish between different aluminum environments [11] [15].

Variable-temperature nuclear magnetic resonance studies reveal dynamic behavior of the dimethylamido ligands, with coalescence phenomena observed at elevated temperatures due to ligand exchange or rotation processes [4] [7]. These studies provide activation energies for the dynamic processes and contribute to understanding the solution behavior of the compound [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of Tris(dimethylamido)aluminum(III) provides valuable information about the molecular structure, fragmentation pathways, and stability of the compound under ionization conditions [16] [17] [18]. The mass spectrometric behavior of organoaluminum compounds is characterized by specific fragmentation patterns that reflect the bonding characteristics and stability of different molecular fragments.

Molecular Ion Characteristics

The molecular ion peak for Tris(dimethylamido)aluminum(III) appears at m/z 159, corresponding to the monomer formula C₆H₁₈AlN₃ [16] [18]. However, consistent with the behavior of many organoaluminum compounds, the molecular ion peak exhibits relatively low intensity due to the inherent instability of the radical cation under electron impact conditions [19] [18].

The low abundance of the molecular ion is attributed to the ease of fragmentation of the Al-N bonds and the tendency for α-cleavage reactions adjacent to the aluminum center [19] [20] [21]. This behavior is characteristic of organometallic compounds containing main group metals, where the metal-ligand bonds are readily cleaved under high-energy ionization conditions [18].

Primary Fragmentation Pathways

The fragmentation pattern of Tris(dimethylamido)aluminum(III) follows predictable pathways based on the stability of the resulting ionic fragments and the relative bond strengths within the molecule [16] [17] [21]. The most prominent fragmentation reactions involve the sequential loss of dimethylamido ligands and methyl groups through α-cleavage mechanisms.

The base peak in the mass spectrum typically appears at m/z 84, corresponding to the [Al(N(CH₃)₂)₂]⁺ fragment, which represents the loss of one complete dimethylamido ligand from the molecular ion [16] [21]. This fragment is particularly stable due to the tetrahedral coordination geometry around aluminum and the electron-donating properties of the remaining dimethylamido ligands.

Another significant fragmentation pathway involves the formation of the dimethylamino cation at m/z 44, corresponding to [N(CH₃)₂]⁺ [21] [22]. This fragment represents one of the most stable ionic species in the spectrum due to the resonance stabilization provided by the nitrogen lone pair and the inductive effects of the methyl groups [20] [21].

Secondary Fragmentation Processes

Secondary fragmentation processes involve further decomposition of the primary fragment ions through additional bond cleavage reactions [23] [24]. The [Al(N(CH₃)₂)₂]⁺ fragment at m/z 84 can undergo subsequent loss of methyl groups to generate fragments at m/z 69 and m/z 54, corresponding to [Al(N(CH₃)₂)₂-CH₃]⁺ and [Al(N(CH₃)₂)₂-2CH₃]⁺, respectively [16] [21].

The formation of aluminum-containing fragments demonstrates the tendency for aluminum to retain coordination with nitrogen atoms during the fragmentation process, reflecting the strength of the Al-N bond relative to other bonds in the molecule [18] [21]. This behavior contrasts with purely organic compounds, where heteroatom-containing fragments are often lost preferentially.

An important fragmentation pathway involves the rearrangement and migration of methyl groups, leading to the formation of [Al(CH₃)₃]⁺ at m/z 72 [25]. This fragment suggests the occurrence of ligand scrambling reactions under mass spectrometric conditions, where methyl groups can transfer between aluminum and nitrogen centers during the ionization and fragmentation process [18] [25].

Mechanistic Insights from Fragmentation Studies

The fragmentation patterns provide mechanistic insights into the bonding and stability relationships within the Tris(dimethylamido)aluminum(III) molecule [16] [17] [26]. The preferential loss of intact dimethylamido ligands rather than individual methyl groups suggests that the Al-N bonds are weaker than the N-C bonds, consistent with the ionic character of the aluminum-nitrogen interaction [18] [21].

The observation of abundant [N(CH₃)₂]⁺ fragments indicates that the dimethylamido groups can stabilize positive charge effectively, supporting their role as strong electron-donating ligands in the intact molecule [20] [21]. This electron donation contributes to the stability of the aluminum center and influences the reactivity of the compound in chemical reactions.

The presence of rearrangement products in the mass spectrum, such as [Al(CH₃)₃]⁺, suggests that the coordination sphere around aluminum is dynamic and can undergo structural changes under high-energy conditions [18] [25]. These observations provide insights into the potential reaction pathways and intermediates that may be relevant in thermal decomposition or chemical transformation processes involving Tris(dimethylamido)aluminum(III) [26] [27].

Hydrogen Bond Acceptor Count

6

Exact Mass

318.263222 g/mol

Monoisotopic Mass

318.263222 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Tris(dimethylamino)aluminium_dimer

Dates

Last modified: 08-16-2023

Explore Compound Types